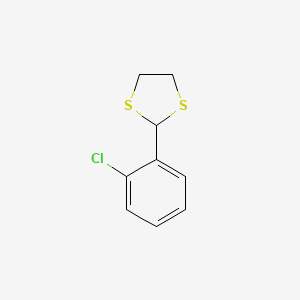

1,3-DITHIOLANE, 2-(o-CHLOROPHENYL)-

Description

Contextualizing 1,3-Dithiolanes within Organosulfur Chemistry

1,3-Dithiolanes are five-membered heterocyclic compounds containing two sulfur atoms at positions 1 and 3 of the ring. researchgate.netwikipedia.org They are a prominent class of organosulfur compounds, widely recognized for their utility as protecting groups for carbonyl compounds (aldehydes and ketones) due to their general stability towards both acidic and basic conditions. wikipedia.orgchemicalbook.com The formation of a 1,3-dithiolane (B1216140) from a carbonyl compound and 1,2-ethanedithiol (B43112) is a reversible reaction, allowing for the protection and subsequent deprotection of the carbonyl group, a crucial strategy in multi-step organic synthesis. wikipedia.org

Beyond their role as protecting groups, 1,3-dithiolanes are also important as synthetic intermediates. The carbon atom at the 2-position (C2), situated between the two sulfur atoms, exhibits unique reactivity. The adjacent sulfur atoms can stabilize a negative charge on this carbon, allowing it to function as a masked acyl anion equivalent. This "umpolung" (polarity reversal) of the carbonyl carbon's reactivity is a powerful tool for carbon-carbon bond formation. However, it is noteworthy that 2-lithio-1,3-dithiolanes can be unstable and may undergo fragmentation, a characteristic that contrasts with their six-membered counterparts, the 1,3-dithianes. wikipedia.org

The general synthesis of 2-substituted 1,3-dithiolanes typically involves the acid-catalyzed condensation of an aldehyde or ketone with 1,2-ethanedithiol. chemicalbook.com A variety of catalysts, including Lewis acids and Brønsted acids, can be employed to facilitate this transformation. chemicalbook.com

Significance of Chlorinated Aromatic Substituents in Chemical Structure and Reactivity

The presence of a chlorinated aromatic substituent, such as the o-chlorophenyl group, significantly influences the electronic properties and reactivity of a molecule. The chlorine atom is an electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect deactivates the ring towards electrophilic aromatic substitution.

Overview of Research Trajectories for 1,3-Dithiolane, 2-(o-Chlorophenyl)- and Analogues

Research into 1,3-Dithiolane, 2-(o-Chlorophenyl)- and its analogues has been driven by their potential as intermediates in the synthesis of more complex molecules, including biologically active compounds. While specific research focusing solely on the ortho-chloro substituted derivative is not extensively documented in publicly available literature, the general synthetic routes and reactivity patterns can be inferred from studies on similar 2-aryl-1,3-dithiolane systems.

Studies on related compounds, such as the meta- and para-chlorophenyl analogues, provide valuable insights. For instance, the synthesis of 2-(m-chlorophenyl)-1,3-dithiolane has been reported, highlighting the general applicability of the condensation reaction between the corresponding aldehyde and 1,2-ethanedithiol. The exploration of these and other halogenated and substituted phenyl-1,3-dithiolanes contributes to a broader understanding of how substituents on the aromatic ring affect the properties and reactivity of the dithiolane moiety. This knowledge is crucial for the rational design of new synthetic strategies and the development of novel compounds with desired chemical or biological activities. Some 1,3-dithiolane derivatives have been investigated for their potential as bioactive agents. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key information for the parent compound 1,3-Dithiolane and its related analogues.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|---|

| 1,3-Dithiolane | C3H6S2 | 106.21 | 183 | 1.235 |

| 1,3-Dithiolane, 2-(o-Chlorophenyl)- | C9H9ClS2 | 216.75 | Not available | Not available |

| 1,3-Dithiolane, 2-(m-Chlorophenyl)- | C9H9ClS2 | 216.75 | Not available | Not available |

| 1,3-Dithiolane, 2-(p-Chlorophenyl)- | C9H9ClS2 | 216.75 | Not available | Not available |

| Reaction Type | Reactants | Catalyst/Reagents | General Notes |

|---|---|---|---|

| Thioacetalization | Aldehyde or Ketone, 1,2-Ethanedithiol | Lewis acids (e.g., BF3·OEt2, ZnCl2), Brønsted acids (e.g., p-TsOH, HCl) | Widely applicable and efficient method. chemicalbook.com |

| From Dihaloalkanes | 1,2-Dibromoethane, Sodium Thiosulfate (B1220275), then Carbonyl Compound | HCl | An alternative route to the dithiolane ring system. chemicalbook.com |

Properties

CAS No. |

83521-68-0 |

|---|---|

Molecular Formula |

C9H9ClS2 |

Molecular Weight |

216.8 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-1,3-dithiolane |

InChI |

InChI=1S/C9H9ClS2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6H2 |

InChI Key |

XRQMZWGXCMEAKW-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(S1)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dithiolane, 2 O Chlorophenyl and Relevant Derivatives

Direct Thioacetalization of Carbonyl Precursors

The most prevalent method for synthesizing 1,3-dithiolanes is the direct reaction of an aldehyde or ketone with 1,2-ethanedithiol (B43112). wikipedia.org This condensation reaction is catalyzed by a variety of acids and metal-based reagents, which activate the carbonyl group towards nucleophilic attack by the sulfur atoms of the dithiol.

Catalytic Approaches in 1,3-Dithiolane (B1216140) Formation

A diverse array of catalysts has been developed to promote the efficient formation of 1,3-dithiolanes from carbonyl compounds. These catalysts are broadly categorized into Brønsted and Lewis acids, metal-based catalysts, heterogeneous catalysts, and ionic liquids. Each category offers distinct advantages concerning reaction conditions, selectivity, and catalyst reusability.

Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), and Lewis acids, like boron trifluoride etherate (BF₃·OEt₂), are classic catalysts for thioacetalization. organic-chemistry.orgacs.org They function by protonating or coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by 1,2-ethanedithiol. eudl.eu

The reaction mechanism for acid-catalyzed acetalization begins with the protonation of the carbonyl group, which makes it more susceptible to nucleophilic attack. eudl.eu This is followed by the addition of one equivalent of the dithiol to form a hemithioacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule generates a thionium (B1214772) ion, which is then attacked by the second thiol group to form the stable 1,3-dithiolane ring.

Research has demonstrated the high efficiency of various Brønsted and Lewis acids in this transformation. For instance, a combination of p-toluenesulfonic acid and silica (B1680970) gel has been shown to be a versatile and efficient system for the thioacetalization of aldehydes and ketones, offering short reaction times and excellent yields. organic-chemistry.org Similarly, Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄) are effective catalysts for this reaction. nih.gov

| Catalyst System | Substrate Scope | Key Advantages |

| p-Toluenesulfonic acid/Silica Gel | Aldehydes and ketones | Versatility, short reaction time, high yield, simple work-up. organic-chemistry.org |

| Boron Trifluoride Etherate | Aldehydes and ketones | Effective Lewis acid catalyst. acs.org |

| Brønsted Acidic Ionic Liquids | Aldehydes | Mild conditions, high chemoselectivity, good yields. organic-chemistry.org |

A variety of metal-based catalysts have been employed to facilitate the formation of 1,3-dithiolanes, often offering milder reaction conditions and enhanced chemoselectivity. Yttrium triflate (Y(OTf)₃) and hafnium trifluoromethanesulfonate (B1224126) (Hf(OTf)₄) are notable examples of efficient metal-based catalysts. organic-chemistry.org Yttrium triflate has been successfully used for the chemoselective protection of aldehydes. organic-chemistry.org Hafnium trifluoromethanesulfonate has also been shown to be a highly efficient catalyst for the thioacetalization of various carbonyl compounds, including aliphatic and aromatic aldehydes and ketones, under mild conditions that tolerate sensitive functional groups. organic-chemistry.org

Iron catalysts have also emerged as effective promoters of dithioacetalization. acs.org For instance, a catalytic amount of an iron catalyst can facilitate the reaction between aldehydes and 2-chloro-1,3-dithiane (B1253039) to produce the corresponding 1,3-dithianes in good to excellent yields under mild conditions. acs.org Other metal salts have also been utilized in conjunction with 1,2-ethanedithiol for the synthesis of 1,3-dithiolanes. chemicalbook.com

| Catalyst | Substrate Scope | Key Advantages |

| Yttrium Triflate (Y(OTf)₃) | Aldehydes and ketones | High chemoselectivity for aldehydes. organic-chemistry.org |

| Hafnium Trifluoromethanesulfonate (Hf(OTf)₄) | Aliphatic and aromatic aldehydes and ketones | Mild conditions, tolerates sensitive functional groups. organic-chemistry.org |

| Iron Catalysts | Aldehydes | Mild reaction conditions, good to excellent yields. acs.org |

| Praseodymium Triflate | Aldehydes | Recyclable catalyst, chemoselective. organic-chemistry.org |

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. organic-chemistry.org Perchloric acid adsorbed on silica gel (HClO₄-SiO₂) has been reported as an extremely efficient and reusable catalyst for the formation of 1,3-dithiolanes and 1,3-dithianes under solvent-free conditions at room temperature. organic-chemistry.org

Another example of a heterogeneous catalyst is sulfamic acid-functionalized magnetic nanoparticles. This type of catalyst combines the acidic properties necessary for the reaction with the magnetic properties that allow for easy recovery using an external magnet. Aluminum hydrogen sulfate (B86663) has also been utilized as a heterogeneous solid acid catalyst for the conversion of carbonyl compounds to their thioacetals under ambient conditions with short reaction times and high yields. researchgate.net

| Catalyst System | Reaction Conditions | Key Advantages |

| Perchloric Acid Adsorbed on Silica Gel (HClO₄-SiO₂) | Solvent-free, room temperature | High efficiency, reusability. organic-chemistry.org |

| p-Toluenesulfonic Acid and Silica Gel | Various solvents | Versatility, short reaction time, excellent yield, simple work-up. organic-chemistry.org |

| Aluminum Hydrogen Sulfate | Acetonitrile, ambient temperature | Mild conditions, short reaction times, high to excellent yields. researchgate.net |

Ionic liquids (ILs) have gained attention as "green" solvents and catalysts in organic synthesis due to their low vapor pressure, high thermal stability, and recyclability. nih.gov In the context of 1,3-dithiolane synthesis, certain ionic liquids have been shown to act as effective catalysts. For example, DABCO-based ionic liquids have been employed as facile, sustainable, and recyclable catalysts for the synthesis of 1,3-dithiolane derivatives. researchgate.net

Brønsted acidic ionic liquids have also been developed and used as catalysts for the chemoselective thioacetalization of aldehydes, affording 1,3-dithianes in very good yields and with short reaction times under mild conditions. organic-chemistry.org The use of ionic liquids can offer advantages such as improved reaction rates and easier product isolation.

| Ionic Liquid Type | Key Advantages |

| DABCO-based Ionic Liquids | Facile, sustainable, and recyclable catalyst system. researchgate.net |

| Brønsted Acidic Ionic Liquids | Mild conditions, high chemoselectivity, good yields, short reaction times. organic-chemistry.org |

Optimized Reaction Conditions for Thioacetalization

The optimization of reaction conditions is crucial for achieving high yields and purity of the desired 1,3-dithiolane product. Key parameters that are often adjusted include the choice of catalyst, solvent, reaction temperature, and reaction time. For instance, a visible-light photoredox-catalyzed thioacetalization of aldehydes has been developed, which proceeds under metal-free and solvent-free conditions. sci-hub.se In this method, 2-chlorobenzaldehyde (B119727) was shown to react with a thiol to afford the corresponding dithioacetal in 81% yield. sci-hub.se

The choice of solvent can also significantly impact the reaction outcome. While dichloromethane (B109758) has been a common solvent for these reactions, research has explored the use of less hazardous alternatives like hexanes, which have shown comparable efficiency. organic-chemistry.org Solvent-free conditions, as seen with catalysts like perchloric acid on silica gel, offer a greener alternative by minimizing waste. organic-chemistry.org

The reaction temperature and time are also critical. Many modern catalytic systems aim to achieve high conversions at room temperature to reduce energy consumption and minimize side reactions. The reaction time can vary from a few minutes to several hours depending on the reactivity of the carbonyl compound and the efficiency of the catalyst. For example, using p-toluenesulfonic acid and silica gel, many thioacetalizations can be completed in a short period. organic-chemistry.org

Solvent-Free Methodologies

In a move towards more environmentally friendly chemical processes, solvent-free methodologies for the synthesis of 1,3-dithiolanes have been developed. These methods often involve the use of solid-supported catalysts or microwave irradiation to facilitate the reaction between an aldehyde or ketone and a dithiol.

One prominent solvent-free approach involves the condensation of aldehydes and ketones with 1,2-ethanedithiol using perchloric acid adsorbed on silica gel (HClO₄-SiO₂) as a catalyst at room temperature. organic-chemistry.org This method is noted for its efficiency and the reusability of the catalyst. Similarly, tungstate (B81510) sulfuric acid has been employed as a recyclable and environmentally benign catalyst for the thioacetalization of carbonyl compounds under solvent-free conditions, offering excellent yields and short reaction times. researchgate.net Other catalysts such as iodine, p-toluenesulfonic acid with silica gel, and yttrium triflate have also proven effective in promoting the formation of 1,3-dithiolanes without the need for a solvent. organic-chemistry.org

Microwave irradiation presents another effective solvent-free technique. The reaction of aldehydes or ketones with 1,3-propanedithiol (B87085) under microwave irradiation (600W) for a short duration (5 minutes) has been shown to produce 1,3-dithianes in high yields. researchgate.net This method highlights the potential for rapid and efficient synthesis without traditional solvents.

Influence of Reaction Time and Temperature

The efficiency and yield of 1,3-dithiolane synthesis are significantly influenced by reaction time and temperature. Finding the optimal balance between these two parameters is crucial for maximizing product formation while minimizing side reactions.

For instance, in the synthesis of certain heterocyclic compounds, increasing the temperature can favor the cyclization process, but it may not necessarily lead to a higher product yield. One study found that an optimum yield was achieved at 45°C. researchgate.net In the context of high-pressure reactions, the synthesis of 4-hexyl-1,3-dithiolan-2-one from 2-hexyloxirane and carbon disulfide was carried out at 100°C for 20 hours under 800 MPa, yielding 63% of the desired product. researcher.life This demonstrates that for certain transformations, elevated temperatures and prolonged reaction times are necessary to achieve significant conversion.

The synthesis of 1,3-dithiolane derivatives catalyzed by tungstate sulfuric acid can be performed under two different conditions: grinding at room temperature or stirring under thermal conditions at 80°C. The thermal method generally requires a shorter reaction time (45–60 minutes) to achieve high yields. researchgate.net This indicates that a moderate increase in temperature can significantly accelerate the reaction rate.

Advanced Synthetic Strategies and Precursor Chemistry

Beyond traditional methods, a range of advanced synthetic strategies have been developed to access 1,3-dithiolanes and related sulfur heterocycles, often starting from more complex or modified precursors.

Cyclization Reactions from Modified Precursors (e.g., Epoxides to 1,3-Dithiolane-2-thiones)

A notable advanced strategy involves the synthesis of 1,3-dithiolane-2-thiones, also known as cyclic trithiocarbonates, from epoxides. pacific.eduresearchgate.net A simple and efficient method utilizes commercially available potassium ethyl xanthogenate to treat epoxides, resulting in good to moderate yields of the corresponding 1,3-dithiolane-2-thiones. pacific.eduresearchgate.net This procedure is advantageous as it avoids the use of volatile and toxic carbon disulfide and does not require high pressure or a catalyst. researchgate.net The reaction proceeds through the cleavage of the epoxide by the xanthogenate anion, followed by cyclization. pacific.edu

Another approach involves the reaction of epoxides with carbon disulfide in the presence of a base or catalyst. pacific.eduresearchgate.net However, these methods can sometimes lead to lower yields and a mixture of products. pacific.eduresearchgate.net High-pressure conditions have also been explored for the reaction of oxiranes with carbon disulfide, leading to the formation of 1,3-dithiolan-2-ones as the main products. researcher.life

Approaches Involving Polyhalogenated Nitrobutadiene Derivatives

Polyhalogenated nitrobutadienes have emerged as versatile precursors for the synthesis of various heterocyclic compounds. Specifically, pentachloro-2-nitro-1,3-butadiene can react with thiol-containing nucleophiles to form new N,S-substituted nitrodiene compounds. semanticscholar.org These intermediates can then undergo further transformations. For example, the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene provides a precursor for the synthesis of thiazolidin-4-ones. researchgate.net While direct synthesis of 2-(o-chlorophenyl)-1,3-dithiolane from these precursors is not explicitly detailed, the reactivity of polyhalogenated nitrobutadienes with dithiols suggests a potential pathway for constructing substituted dithiolane rings.

Double Conjugate Addition of Dithiols

The double conjugate addition of dithiols to activated alkynes represents an efficient method for generating protected 1,3-dicarbonyl systems, which are structurally related to 1,3-dithiolanes. nih.govamanote.com This reaction, also known as a double Michael addition, involves the addition of a dithiol, such as ethane-1,2-dithiol or propane-1,3-dithiol, to a propargylic carbonyl compound in the presence of a base like sodium methoxide. nih.gov This strategy has been successfully applied to a variety of propargylic ketones, esters, and aldehydes, leading to excellent yields of the corresponding β-keto 1,3-dithianes or dithiolanes. organic-chemistry.org The resulting masked 1,3-dicarbonyl systems are valuable intermediates for the synthesis of a range of functionalized oxygen-containing heterocycles. organic-chemistry.org

Ring-Closing Reactions from 1,2-Dithiole-3-thiones

Ring transformation reactions of 3H-1,2-dithiole-3-thiones offer another pathway to various sulfur-containing heterocycles. mdpi.comnih.gov These compounds can undergo diverse transformations, including 1,3-dipolar cycloadditions and replacement of sulfur atoms. mdpi.comnih.gov For instance, the reaction of 4-phenyl-1,2-dithiole-3-thione with active methylene (B1212753) nitriles in the presence of triethylamine (B128534) can lead to fused and isolated thiine derivatives through a ring-opening and ring-closing mechanism. researchgate.net While not a direct route to 1,3-dithiolanes, these transformations highlight the versatility of sulfur heterocycles as building blocks for more complex structures and suggest the potential for developing novel ring-closing strategies to access the 1,3-dithiolane core from different sulfur-containing precursors.

Control of Regioselectivity and Stereochemistry in 1,3-Dithiolane Synthesis

The synthesis of 1,3-dithiolane derivatives can introduce complexities related to regioselectivity and stereochemistry, particularly when unsymmetrical dithiols are employed. These factors are crucial for the synthesis of specific isomers of substituted 1,3-dithiolanes.

When a substituted dithiol, such as the simplest chiral dithiol 1,2-propanedithiol (B1204582), is reacted with an aldehyde, the formation of a new stereocenter at the C2 position of the dithiolane ring occurs in addition to the existing stereocenter in the dithiol. wikipedia.org This can lead to the formation of diastereomers. Furthermore, the unsymmetrical nature of 1,2-propanedithiol introduces the possibility of two regioisomers: a 4-methyl-1,3-dithiolane and a 5-methyl-1,3-dithiolane.

The regioselectivity of the condensation reaction between an aldehyde and an unsymmetrical 1,2-dithiol is influenced by both steric and electronic factors of the reactants and the catalyst used. The relative nucleophilicity of the two sulfur atoms in the dithiol and the steric hindrance around the carbonyl group of the aldehyde play significant roles in determining which sulfur atom initiates the attack and the subsequent ring closure.

In the case of forming a 2-(o-chlorophenyl)-4-methyl-1,3-dithiolane, four possible stereoisomers can be generated due to the presence of two chiral centers. The control over the diastereomeric ratio is a key challenge in such syntheses. The choice of catalyst, solvent, and reaction temperature can influence the kinetic and thermodynamic control of the reaction, thereby affecting the stereochemical outcome. While the general principles of controlling regioselectivity and stereochemistry are understood, specific experimental studies detailing the outcomes for the reaction between 2-chlorobenzaldehyde and substituted 1,2-dithiols are not extensively documented in the reviewed literature.

The table below illustrates the potential regioisomers and stereoisomers that can be formed from the reaction of 2-chlorobenzaldehyde and 1,2-propanedithiol.

Table 1: Potential Isomers from the Reaction of 2-Chlorobenzaldehyde and 1,2-Propanedithiol

| Regioisomer | Stereoisomers |

|---|---|

| 2-(o-Chlorophenyl)-4-methyl-1,3-dithiolane | (2R, 4R), (2S, 4S), (2R, 4S), (2S, 4R) |

| 2-(o-Chlorophenyl)-5-methyl-1,3-dithiolane | (2R, 5R), (2S, 5S), (2R, 5S), (2S, 5R) |

For the synthesis of the parent compound, 1,3-Dithiolane, 2-(o-Chlorophenyl)-, from 1,2-ethanedithiol, regioselectivity is not a concern as the dithiol is symmetrical. Stereochemistry at the C2 position would result in a racemic mixture (R and S enantiomers) unless a chiral catalyst or chiral auxiliary is employed to induce enantioselectivity. The resolution of such racemic mixtures can be achieved through techniques like chiral chromatography. nih.gov

A variety of catalysts have been reported for the synthesis of 2-aryl-1,3-dithiolanes. The table below summarizes some of the catalysts and conditions that have been successfully employed for analogous transformations.

Table 2: Catalysts and Conditions for the Synthesis of 2-Aryl-1,3-Dithiolanes

| Catalyst | Substrate (Aldehyde) | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Tungstate Sulfuric Acid | 2,6-Dichlorobenzaldehyde | Solvent-free, 80°C | 92 | researchgate.net |

| Iodine | Benzaldehyde | CH2Cl2, rt | 95 | organic-chemistry.org |

| Perchloric acid on silica gel | Benzaldehyde | Solvent-free, rt | 98 | organic-chemistry.org |

| Yttrium triflate | Benzaldehyde | CH2Cl2, rt | 92 | organic-chemistry.org |

| Polyphosphoric Acid | Various aromatic aldehydes | Acetic acid, 25-45°C | 80-95 | asianpubs.org |

These examples demonstrate that high yields of 2-aryl-1,3-dithiolanes can be achieved under various conditions, including solvent-free and room temperature reactions, by selecting an appropriate catalyst.

Reactivity and Mechanistic Investigations of 1,3 Dithiolane, 2 O Chlorophenyl and Analogues

Deprotection Strategies: Regeneration of Carbonyl Precursors

The cleavage of the robust carbon-sulfur bonds in 1,3-dithiolanes to regenerate the corresponding carbonyl compound is a critical transformation. Oxidative methods have proven particularly effective, as they activate the sulfur atoms, facilitating the hydrolytic cleavage. These methods often offer mild reaction conditions and high yields, though the choice of oxidant can influence selectivity and product outcomes.

Oxidative Deprotection Methods

Oxidative deprotection involves the conversion of the thioacetal to an intermediate that is more susceptible to hydrolysis. This is typically achieved by oxidizing the sulfur atoms to sulfoxides or other activated species. A variety of oxidizing agents have been developed for this purpose, each with its own characteristic reactivity profile.

Hypervalent iodine compounds are widely recognized as powerful oxidants capable of effecting the deprotection of thioacetals under mild conditions. Reagents such as Iodosobenzene (B1197198) (PhIO) and Bis(trifluoroacetoxy)iodobenzene (PIFA) have been successfully employed to convert 1,3-dithiolanes and dithianes to their corresponding carbonyl compounds. semanticscholar.orgorganic-chemistry.org The reactions are often fast and efficient, tolerating a range of other functional groups. semanticscholar.org For instance, PIFA has been used to deprotect complex dithiane-containing alkaloids, highlighting its utility for labile substrates. organic-chemistry.orgorganic-chemistry.org

A study utilizing iodosobenzene for the deprotection of various 1,3-dithiolanes and 1,3-dithianes demonstrated high efficiency under anhydrous conditions, which is particularly useful for substrates containing water-sensitive functional groups. semanticscholar.org

Table 1: Deprotection of 2-Aryl-1,3-dithiolanes and Analogues with Iodosobenzene (PhIO)

| Substrate | Product | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Phenyl-1,3-dithiolane (B1617770) | Benzaldehyde | Acetonitrile | 1 | 82 |

| 2-(4-Chlorophenyl)-1,3-dithiolane | 4-Chlorobenzaldehyde | Acetonitrile | 1 | 85 |

| 2-(4-Methoxyphenyl)-1,3-dithiolane | 4-Methoxybenzaldehyde | Acetonitrile | 1.5 | 88 |

| 2-(4-Nitrophenyl)-1,3-dithiolane | 4-Nitrobenzaldehyde | Acetonitrile | 1.5 | 91 |

| 2-Phenyl-1,3-dithiane | Benzaldehyde | Dichloromethane (B109758) | 1 | 84 |

Data sourced from a study on PhIO-mediated dethioacetalization. semanticscholar.org

A key mechanistic question in deprotections using hypervalent iodine reagents is the origin of the oxygen atom in the newly formed carbonyl group. Isotopic labeling studies have been instrumental in elucidating this pathway. Research has confirmed that for deprotections carried out with reagents like iodosobenzene under anhydrous conditions, the oxygen atom is directly transferred from the hypervalent iodine reagent to the substrate. semanticscholar.org This contrasts with many other oxidative methods that rely on water as the oxygen source during a final hydrolysis step. semanticscholar.org

The proposed mechanism suggests an initial attack of a sulfur atom onto the electrophilic iodine center, followed by a series of rearrangements. This process ultimately leads to the formation of the carbonyl compound and iodobenzene, with the oxygen atom originating from the iodosobenzene. This direct atom transfer pathway makes these reagents particularly suitable for reactions where the presence of water must be strictly avoided. semanticscholar.org

Benzyltriphenylphosphonium peroxymonosulfate, which can be prepared from Oxone®, is an effective and stable oxidizing agent for the deprotection of thioacetals. scispace.comresearchgate.net It has been successfully used, often in conjunction with a Lewis acid like aluminum chloride (AlCl₃) or bismuth chloride (BiCl₃), to regenerate carbonyl compounds from 1,3-dithiolanes and dithianes. scispace.comresearchgate.net This method is notable for its efficiency under aprotic or even solvent-free conditions, the latter being achieved by simply grinding the reactants together. scispace.com The reactions are generally rapid, with high yields of the corresponding aldehydes and ketones. scispace.com Notably, under these conditions, aldehydes are not over-oxidized to carboxylic acids. scispace.com

Table 2: Deprotection of Thioacetals with Benzyltriphenylphosphonium Peroxymonosulfate and AlCl₃ under Solvent-Free Conditions

| Substrate | Product | Time (min) | Yield (%) |

|---|---|---|---|

| 2-Phenyl-1,3-dithiolane | Benzaldehyde | 15 | 85 |

| 2-(4-Chlorophenyl)-1,3-dithiolane | 4-Chlorobenzaldehyde | 15 | 88 |

| 2-(3-Nitrophenyl)-1,3-dithiane | 3-Nitrobenzaldehyde | 5 | 92 |

| 2-(4-Methoxyphenyl)-1,3-dithiane | 4-Methoxybenzaldehyde | 20 | 90 |

| 2,2-Diphenyl-1,3-dithiolane | Benzophenone | 10 | 95 |

Data adapted from a study on solvent-free deprotection. scispace.com

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a powerful oxidant used for a variety of transformations, including the cleavage of thioacetals. nih.gov The reactivity of DDQ towards 1,3-dithiolanes and their analogues can be highly substrate-dependent. While it can effectively deprotect 1,3-dithianes to the parent carbonyl compounds, its reaction with 2-aryl-1,3-dithiolanes can lead to a different outcome. semanticscholar.org

Research has shown that the treatment of 1,3-dithiolanes derived from aromatic aldehydes with DDQ results in the formation of the corresponding thioesters rather than the expected aldehydes. semanticscholar.org This indicates an alternative reaction pathway where one of the C-S bonds is cleaved and the sulfur atom is oxidized, followed by rearrangement. In contrast, 1,3-dithiolanes derived from ketones were found to be stable under the same reaction conditions. This differential reactivity allows for the selective cleavage of 1,3-dithianes in the presence of 1,3-dithiolanes. semanticscholar.org The proposed mechanism for DDQ-mediated oxidations often involves a hydride transfer from the substrate to the quinone. nih.gov

Various metal salts, often acting as Lewis acids or participating in single-electron transfer (SET) processes, are effective in promoting the deprotection of thioacetals. asianpubs.org Antimony pentachloride (SbCl₅) has been reported to deprotect 1,3-dithianes, with the reaction proceeding via a proposed SET mechanism. organic-chemistry.org

Ferric chloride hexahydrate (FeCl₃·6H₂O) is another inexpensive and readily available metal salt employed in oxidative transformations. researchgate.net While specific studies focusing solely on the deprotection of 2-(o-chlorophenyl)-1,3-dithiolane with FeCl₃·6H₂O are not prevalent, its utility in related oxidative cyclizations and other deprotection protocols suggests its potential. researchgate.netresearchgate.net For example, the combination of a metal salt with an oxidant, such as the AlCl₃-assisted deprotection with peroxymonosulfate, demonstrates the synergistic effect of metal mediation. scispace.com The role of the metal salt is often to coordinate to the sulfur atoms, weakening the C-S bonds and facilitating the attack by an oxidant or nucleophile. This general strategy has been applied using a variety of metal salts, including Bi³⁺, Zn²⁺, and Ce³⁺. asianpubs.org

Hypervalent Iodine Reagents (e.g., Iodosobenzene, Bis(trifluoroacetoxy)iodobenzene)

Halogenation Reagent-Mediated Cleavage (e.g., N-Bromosuccinimide, N-Chlorosuccinimide)

N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are effective reagents for the oxidative hydrolysis of 1,3-dithiolane (B1216140) derivatives. acs.orgchemicalbook.com The reaction, typically carried out in aqueous solvent systems, leads to the regeneration of the corresponding carbonyl compound. acs.orgresearchgate.net For instance, NBS in an acetone-water mixture has been shown to efficiently cleave the dithiolane ring in various sugar derivatives. researchgate.net

The mechanism of this transformation is believed to involve an initial electrophilic attack by the halogenonium ion (Br⁺ or Cl⁺) on one of the sulfur atoms of the dithiolane ring. This is followed by the addition of water and subsequent fragmentation to yield the carbonyl compound and 1,2-ethanedithiol (B43112). The use of radical scavengers can sometimes be necessary to prevent side reactions, particularly with NBS which can initiate radical processes. organic-chemistry.org

The reactivity of the dithiolane can be influenced by the nature of the substituent at the 2-position. While detailed studies specifically on 2-(o-chlorophenyl)-1,3-dithiolane are limited, research on analogous 2-aryl-1,3-dithianes suggests that electron-donating groups on the aromatic ring can sometimes lead to the formation of thioesters as side products when treated with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). researchgate.net

| Reagent | Substrate Type | Conditions | Outcome |

| N-Bromosuccinimide (NBS) | 1,3-Dithiolanes | Acetone/Water | Carbonyl Compound |

| N-Chlorosuccinimide (NCS) | Sulfinamides | Room Temperature | Sulfonimidamides |

| N-Bromosuccinimide (NBS) | Furfuryl Alkylthioethers | Room Temperature | C(sp³)-S Bond Cleavage |

Acid-Catalyzed Hydrolysis Equivalents (e.g., Polyphosphoric Acid, Silicasulfuric Acid/NaNO3)

Acid-catalyzed hydrolysis provides an alternative route for the deprotection of 1,3-dithiolanes. asianpubs.orgrsc.org While traditional methods often required harsh conditions, milder and more efficient protocols have been developed. asianpubs.orgresearchgate.net

A mixture of polyphosphoric acid (PPA) and acetic acid has been reported as a simple and efficient system for the deprotection of 1,3-dithianes and 1,3-dithiolanes at moderate temperatures (20-45 °C). asianpubs.orgresearchgate.net Interestingly, while PPA alone gives low yields, the addition of a small amount of acetic acid significantly improves the outcome, suggesting a synergistic interaction between the two acids. asianpubs.org

Another effective reagent system is silicasulfuric acid in combination with sodium nitrite (B80452) (NaNO3) in dichloromethane. researchgate.net This method offers a mild and chemoselective way to cleave the dithioacetal group. researchgate.net The solid-supported nature of silicasulfuric acid can also simplify the work-up procedure. researchgate.net

| Reagent System | Substrate | Conditions | Yield |

| Polyphosphoric Acid / Acetic Acid | 1,3-Dithiolanes | 20-45 °C | Good to Excellent |

| Silicasulfuric Acid / NaNO3 | S,S-Acetals | - | High |

Photochemical Transformations

Photochemical methods offer a distinct approach to dithiolane cleavage, often proceeding through different mechanistic pathways than conventional chemical methods.

The photodeprotection of 1,3-dithianes, and by extension 1,3-dithiolanes, can be initiated by an electron transfer process. researchgate.netacs.org In the presence of a suitable photosensitizer, such as a thiapyrylium salt, the dithiane can be excited to its triplet state. researchgate.netacs.org Subsequent electron transfer from the dithiane to the sensitizer (B1316253) generates a dithiane radical cation. researchgate.netacs.org

This radical cation intermediate is a key species in the photochemical cleavage. acs.org Studies on 2-aryl-1,3-dithianes have shown that this radical cation can undergo C-S bond cleavage to form a distonic radical cation, irrespective of whether the aryl substituent is electron-donating or electron-withdrawing. acs.org This fragmentation pathway is reportedly unimolecular and not significantly affected by the presence of water or oxygen. researchgate.netacs.org

Oxygen plays a crucial role in the photodeprotection of dithianes and dithiolanes. researchgate.netacs.org Experimental evidence suggests that the reaction often does not proceed efficiently under an inert atmosphere like nitrogen. researchgate.netacs.org The requirement for oxygen points towards the involvement of reactive oxygen species (ROS) in the deprotection mechanism. acs.orgresearchgate.net

Specifically, the superoxide (B77818) radical anion (O₂⁻) is believed to be a key player. acs.org The lack of incorporation of labeled oxygen from H₂¹⁸O into the final carbonyl product rules out a direct reaction with water and supports the hypothesis that oxygen from the atmosphere is the source of the carbonyl oxygen. acs.org The photodeprotection process can be inhibited by p-benzoquinone, which is known to quench radical anions, further implicating the superoxide anion in the reaction cascade. researchgate.netacs.org In some systems, singlet oxygen has also been shown to effectively deprotect aryl-substituted dithiolanes. nih.gov

Transformations Beyond Deprotection

Beyond their role as protecting groups, 1,3-dithiolanes can undergo other transformations, particularly oxidation at the sulfur atoms.

Oxidation Reactions to Sulfur-Containing Derivatives (e.g., 1,3-Dithiolane 1-Oxides)

The sulfur atoms in the 1,3-dithiolane ring can be selectively oxidized to form sulfoxides (1,3-dithiolane 1-oxides) and sulfones. chemicalbook.comorganic-chemistry.orgbeilstein-journals.org This transformation can be achieved using a variety of oxidizing agents. For example, microbial oxidation has been used to produce enantiomerically enriched 1,3-dithiolane-1-oxides. chemicalbook.com

Chemically, reagents such as tert-butyl hydroperoxide in the presence of a titanium catalyst (Cp₂TiCl₂) can achieve diastereoselective oxidation of 2-phenyl-1,3-dithiolane to the corresponding monosulfoxide. chemicalbook.com The controlled oxidation of thioglycosides to either sulfoxides or sulfones has been demonstrated using urea-hydrogen peroxide, where the stoichiometry of the oxidant and the reaction temperature determine the product selectivity. beilstein-journals.org This highlights the potential to fine-tune the oxidation state of the sulfur atoms in dithiolane derivatives, opening avenues for the synthesis of various sulfur-containing compounds with potential applications in medicinal chemistry and materials science. beilstein-journals.org

Ring Expansion Reactions (e.g., with tert-Butyl Hypochlorite to Dihydro-1,4-dithiins)

The ring expansion of 1,3-dithiolanes, including 2-aryl substituted derivatives like 2-(o-chlorophenyl)-1,3-dithiolane, into larger sulfur-containing heterocycles represents a significant synthetic transformation. One notable method involves the use of tert-butyl hypochlorite, which facilitates the conversion of 1,3-dithiolanes to dihydro-1,4-dithiins. thieme-connect.comresearchgate.net This reaction is characterized by its mild conditions, rapid execution, and high yields. thieme-connect.com The process is believed to proceed via a Pummerer-type rearrangement mechanism.

The general transformation can be represented as follows: A 1,3-dithiolane substrate reacts with tert-butyl hypochlorite, typically at room temperature, leading to the formation of a six-membered dihydro-1,4-dithiin ring system.

This method stands out for its efficiency and operational simplicity. thieme-connect.com While the specific yield for the 2-(o-chlorophenyl) derivative is not detailed in the provided sources, the protocol has been successfully applied to a range of 2-aryl-1,3-dithiolanes. thieme-connect.com The reaction's key features, such as ambient temperature and short duration, make it a valuable tool for synthetic chemists. thieme-connect.comresearchgate.net

Alternative synthetic routes to dihydro-1,4-dithiins exist, such as the reaction of an acyloin with an organic thiosulfate (B1220275) or a halocarbonyl compound with an organic thiosulfate. google.com These methods provide access to various substituted dihydro-1,4-dithiins, highlighting the general interest in this class of heterocycles. google.comthieme-connect.de

Umpolung Reactivity and Carbanion Chemistry

The concept of "umpolung," or polarity inversion, is central to the reactivity of 1,3-dithiolanes. wikipedia.org In typical carbonyl compounds, the carbon atom is electrophilic. However, when a carbonyl group is converted to a 1,3-dithiolane, the C-2 proton becomes acidic and can be removed by a strong base, such as n-butyllithium, to form a carbanion. wikipedia.orgsiue.edu This process effectively inverts the polarity of the original carbonyl carbon, transforming it from an electrophile into a nucleophile. wikipedia.org This masked acyl anion is a versatile intermediate in organic synthesis.

The stability of the carbanion at the C-2 position is attributed to the ability of the adjacent sulfur atoms to stabilize the negative charge, potentially through the involvement of their d-orbitals. siue.edu The general stability of carbanions is influenced by factors such as inductive effects, hybridization, and the extent of conjugation. libretexts.org In the case of the 2-(o-chlorophenyl)-1,3-dithiolane, the formation of the C-2 carbanion renders it a potent nucleophile. wikipedia.orgwikipedia.org

This nucleophilic carbanion can then react with a variety of electrophiles, including:

Alkyl halides

Carbonyl compounds (aldehydes and ketones)

Epoxides

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

Cycloaddition reactions offer a powerful method for constructing ring systems. mdpi.com The 1,3-dithiolane moiety and its derivatives can participate in such reactions, notably 1,3-dipolar cycloadditions, to form five-membered rings. wikipedia.orgorganic-chemistry.org A 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole with a dipolarophile. slideshare.netnumberanalytics.com

Research has shown that derivatives of 1,3-dithiolanes can act as effective reaction partners in these transformations. For instance, trans-2-methylene-1,3-dithiolane 1,3-dioxide, a C2-symmetric vinyl sulfoxide, undergoes highly diastereoselective 1,3-dipolar cycloaddition reactions with 3-oxidopyridinium betaines. researchgate.net This reaction provides a route to the tropane (B1204802) skeleton, a core structure in a family of biologically active alkaloids. researchgate.net

The general scheme for a 1,3-dipolar cycloaddition is a concerted [4π + 2π] process that leads to the stereoselective formation of a five-membered heterocycle. organic-chemistry.org While specific examples involving 2-(o-chlorophenyl)-1,3-dithiolane itself as a direct participant in cycloaddition were not found in the provided search results, the reactivity of its analogues suggests its potential to engage in similar transformations, either as the dipolarophile or after conversion into a suitable 1,3-dipole. The electronic nature of the substituents on both the dipole and the dipolarophile plays a crucial role in determining the reaction's feasibility and regioselectivity. organic-chemistry.org

Table 1: Examples of 1,3-Dipoles and Dipolarophiles

| Component | Examples | Reference |

|---|---|---|

| 1,3-Dipoles | Nitrile oxides, Azomethine ylides, Nitrones, Azides, Diazoalkanes, Carbonyl ylides | numberanalytics.comuchicago.edu |

| Dipolarophiles | Alkenes, Alkynes, Carbonyls, Nitriles | wikipedia.orgorganic-chemistry.org |

Nucleophilic Substitution and Base-Mediated Lability

The 1,3-dithiolane ring, particularly in 2-aryl substituted systems, exhibits lability under basic conditions. nih.gov This reactivity can be harnessed for synthetic purposes, such as the formation of dithioesters. A notable reaction is the base-mediated fragmentation of 2-aryl-1,3-dithiolanes. nih.gov

When treated with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), 2-aryl-1,3-dithiolanes undergo ring fragmentation to generate aryl-dithiocarboxylate anions. nih.gov These intermediates can then be trapped by various electrophiles, such as alkyl halides or diaryliodonium salts, to produce a diverse library of dithioesters in good yields. nih.gov This one-pot procedure is efficient, with the fragmentation step often completing within minutes at elevated temperatures. nih.gov

The general reaction can be summarized as:

Deprotonation at the C-2 position by a strong base.

Fragmentation of the dithiolane ring to form a dithiocarboxylate anion.

Alkylation or arylation of the dithiocarboxylate to yield the final dithioester product.

This method has been successfully applied to a range of 2-aryl-1,3-dithiolanes, including those with electron-donating and electron-withdrawing substituents on the aryl ring. nih.gov

Table 2: Base-Mediated Fragmentation of 2-Aryl-1,3-Dithiolanes

| Aryl Group | Base | Electrophile | Product | Reference |

|---|---|---|---|---|

| Phenyl | LiHMDS | Methyl iodide | Methyl dithiobenzoate | nih.gov |

| 4-Methoxyphenyl | LiHMDS | Methyl iodide | Methyl 4-methoxydithiobenzoate | nih.gov |

| 4-Chlorophenyl | LiHMDS | Methyl iodide | Methyl 4-chlorodithiobenzoate | nih.gov |

In addition to reactions involving the dithiolane ring, the o-chlorophenyl group can potentially undergo nucleophilic aromatic substitution (SNAr), although this is generally less facile than reactions on rings activated by strong electron-withdrawing groups. semanticscholar.orgnih.govnih.gov

Structural Elucidation and Conformational Analysis of 1,3 Dithiolane, 2 O Chlorophenyl

Spectroscopic Characterization Techniques

Spectroscopic methods are pivotal in determining the structure of organic compounds. For 1,3-dithiolane (B1216140), 2-(o-chlorophenyl)-, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. Both ¹H and ¹³C NMR have been instrumental in characterizing 1,3-dithiolane, 2-(o-chlorophenyl)-.

The ¹H NMR spectrum of 1,3-dithiolane, 2-(o-chlorophenyl)- reveals distinct signals for the protons of the dithiolane ring and the o-chlorophenyl group. The protons on the dithiolane ring, specifically on the carbons adjacent to the sulfur atoms (C4 and C5), typically appear as a complex multiplet due to spin-spin coupling. The proton at the C2 position, being a benzylic proton, resonates further downfield. brynmawr.edu

The chemical shifts are influenced by the electronic effects of the sulfur atoms and the o-chlorophenyl substituent. The electronegativity of the sulfur atoms deshields the adjacent protons, causing them to resonate at a lower field compared to simple alkanes. libretexts.org The aromatic protons of the o-chlorophenyl group exhibit a characteristic splitting pattern in the aromatic region of the spectrum, with their chemical shifts influenced by the chloro substituent.

In similar 2-aryl-1,3-dithiane systems, the benzylic proton at C2 has a pKa of approximately 30.7 (in DMSO), indicating its relative acidity. brynmawr.edu This acidity is a key factor in its chemical reactivity. The coupling constants between the protons on the dithiolane ring provide valuable information about their dihedral angles and, consequently, the conformation of the five-membered ring. The presence of a chiral center, such as in substituted dithiolanes, can lead to diastereotopic protons, which are chemically non-equivalent and exhibit different chemical shifts. masterorganicchemistry.com

Table 1: Predicted ¹H NMR Chemical Shifts for 1,3-Dithiolane, 2-(o-CHLOROPHENYL)-

| Proton | Predicted Chemical Shift (δ, ppm) |

|---|---|

| H-2 (benzylic) | ~5.5 - 6.0 |

| H-4/H-5 (dithiolane ring) | ~3.0 - 3.5 |

| Aromatic Protons | ~7.2 - 7.5 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For 1,3-dithiolane, 2-(o-chlorophenyl)-, distinct signals are expected for the carbons of the dithiolane ring and the o-chlorophenyl group.

The carbon atom at the C2 position, bonded to two sulfur atoms and the o-chlorophenyl group, will have a characteristic chemical shift. The carbons of the dithiolane ring (C4 and C5) will also show distinct signals. The carbon atoms of the o-chlorophenyl group will exhibit six different signals due to the lack of symmetry. The carbon atom bonded to the chlorine atom will have its chemical shift influenced by the halogen's electronegativity.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-Dithiolane, 2-(o-CHLOROPHENYL)-

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~50 - 60 |

| C-4/C-5 | ~35 - 45 |

| Aromatic C (C-Cl) | ~130 - 135 |

| Aromatic C | ~125 - 130 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of 1,3-dithiolane, 2-(o-chlorophenyl)-, characteristic absorption bands are expected for the C-H bonds of the aromatic ring and the dithiolane ring, as well as the C-S bonds. The C-S stretching vibrations in 1,2-dithiolanes are typically observed in the range of 482 to 503 cm⁻¹. rsc.org The presence of the o-chlorophenyl group will give rise to characteristic aromatic C-H stretching and bending vibrations.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. The molecular weight of 1,3-dithiolane, 2-(o-chlorophenyl)- is approximately 214.29 g/mol . ontosight.ai

Under electron ionization (EI), the molecule is expected to undergo fragmentation. Common fragmentation pathways for similar compounds involve the cleavage of the dithiolane ring and the loss of neutral fragments. nih.govkobv.denih.gov The fragmentation pattern can provide valuable information for confirming the structure of the molecule. For instance, the loss of the chlorophenyl group or fragments from the dithiolane ring can be observed.

X-ray Crystallography and Solid-State Structural Analysis

The analysis of a related compound, (E)-2-[4-(2-Chlorophenyl)-1,3-dithiolan-2-ylidene]-2-(imidazol-1-yl)acetonitrile, through X-ray crystallography has provided insights into the solid-state structure of a molecule containing the 2-chlorophenyl-1,3-dithiolane moiety. researchgate.net Such studies can confirm the puckered conformation of the dithiolane ring and the orientation of the o-chlorophenyl substituent relative to the ring. These structural details are crucial for understanding the molecule's physical and chemical properties.

Determination of Molecular Geometry and Bond Parameters

A definitive determination of the molecular geometry and bond parameters for 1,3-Dithiolane, 2-(o-CHLOROPHENYL)- would require experimental data from single-crystal X-ray diffraction or theoretical calculations using methods such as density functional theory (DFT). Such studies would provide precise measurements of bond lengths and angles within the molecule.

Table 1: Selected Bond Lengths of 1,3-Dithiolane, 2-(o-CHLOROPHENYL)-

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| Data | Not | Available |

| Data | Not | Available |

| Data | Not | Available |

Table 2: Selected Bond Angles of 1,3-Dithiolane, 2-(o-CHLOROPHENYL)-

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| Data | Not | Available | Data |

| Data | Not | Available | Data |

| Data | Not | Available | Data |

Conformational Preferences of the 1,3-Dithiolane Ring System

The 1,3-dithiolane ring typically adopts a non-planar conformation to relieve ring strain. The most common conformations are the envelope (C_s symmetry) and twist (C_2 symmetry) forms. The specific conformational preference for 1,3-Dithiolane, 2-(o-CHLOROPHENYL)- would be influenced by the steric and electronic effects of the ortho-chlorophenyl substituent. An analysis of the endocyclic torsion angles would be necessary to accurately describe the ring's conformation.

Computational Chemistry and Theoretical Modeling of 1,3 Dithiolane, 2 O Chlorophenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in predicting the geometry, spectroscopic properties, and reactivity of the title compound.

Geometry optimization using DFT methods, typically with a basis set like 6-311++G(d,p), is the first step in any computational analysis. This process determines the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule. For 1,3-Dithiolane (B1216140), 2-(o-CHLOROPHENYL)-, the dithiolane ring is expected to adopt an envelope or twisted conformation. The orientation of the ortho-chlorophenyl group relative to the dithiolane ring is a key structural feature, influenced by steric hindrance from the ortho-chloro substituent.

The electronic structure analysis involves examining the distribution of electron density and the nature of chemical bonds. The presence of the electronegative chlorine atom and the two sulfur atoms significantly influences the molecule's charge distribution and dipole moment. While specific optimized parameters for the ortho isomer are not readily found in published literature, the table below presents typical bond lengths and angles for a related compound, 2-(p-chlorophenyl)-1,3-dithiane, derived from crystallographic and energy-minimization studies, to provide a contextual framework.

Table 1: Representative Geometric Parameters for a Related Aryl-Dithiane Compound (Note: Data is for 2-(p-chlorophenyl)-1,3-dithiane and serves as an illustrative example.)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-S | ~1.82 |

| C-C (dithiane) | ~1.52 |

| C-Cl | ~1.75 |

| ∠S-C-S | ~113° |

This interactive table is based on generalized data from studies on similar compounds and should be viewed as illustrative for 1,3-Dithiolane, 2-(o-CHLOROPHENYL)-.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds.

For 1,3-Dithiolane, 2-(o-CHLOROPHENYL)-, characteristic vibrational modes would include:

C-S stretching vibrations: Typically found in the 600-800 cm⁻¹ region.

C-H stretching vibrations of the aromatic ring and the dithiolane ring.

C-Cl stretching vibration: Usually observed in the range of 550-850 cm⁻¹. chemicalbook.com

Ring puckering and twisting modes of the five-membered dithiolane ring.

Correlating these theoretical frequencies with experimental spectra, if available, allows for a detailed assignment of the observed spectral bands.

Table 2: Predicted Characteristic Vibrational Frequencies (Note: These are generalized frequency ranges and not specific calculated values for the title compound.)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C Aromatic Stretch | 1600 - 1450 |

| C-Cl Stretch | 850 - 550 |

This interactive table illustrates typical ranges for the vibrational modes expected for 1,3-Dithiolane, 2-(o-CHLOROPHENYL)-.

HOMO: For 1,3-Dithiolane, 2-(o-CHLOROPHENYL)-, the HOMO is expected to be localized primarily on the sulfur atoms, reflecting their nucleophilic nature.

LUMO: The LUMO is likely to be distributed over the π-system of the chlorophenyl ring and the C-S antibonding orbitals.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

The electron-withdrawing nature of the chlorine atom is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted 2-phenyl-1,3-dithiolane (B1617770). This can influence the molecule's reactivity in processes like oxidation or reactions with electrophiles.

Table 3: Conceptual Frontier Molecular Orbital Properties

| Molecular Orbital | Expected Localization | Role in Reactivity |

|---|---|---|

| HOMO | Lone pairs of sulfur atoms | Nucleophilic center, site of oxidation |

| LUMO | π* orbitals of the chlorophenyl ring | Electrophilic center, accepts electrons |

This interactive table describes the expected qualitative features of the frontier orbitals for 1,3-Dithiolane, 2-(o-CHLOROPHENYL)-.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is invaluable for mapping out the detailed pathways of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, a complete energy profile for a reaction can be constructed.

Computational studies can model this process by:

Identifying Intermediates: Proposing and calculating the stability of potential intermediates, such as protonated dithiolane or a carbocation stabilized by the sulfur atoms (an α-thio carbocation).

Locating Transition States: A transition state is the highest energy point along the reaction coordinate. DFT calculations can find the geometry and energy of the transition state, which is characterized by a single imaginary frequency. For dithiolane hydrolysis, the transition state would likely involve the breaking of a C-S bond and the formation of a C-O bond with a water molecule.

The energy profile of a reaction provides a quantitative description of the bond-breaking and bond-forming events. For the hydrolysis of 1,3-Dithiolane, 2-(o-CHLOROPHENYL)-, the pathway would involve several key steps:

Protonation/Coordination: The reaction typically initiates with the protonation of one of the sulfur atoms in an acidic medium or coordination to a metal ion.

Ring Opening: This is often the rate-determining step, involving the cleavage of a C-S bond to form a stabilized carbocation intermediate.

Nucleophilic Attack: A water molecule attacks the carbocationic center.

Further Steps: Subsequent proton transfers and cleavage of the second C-S bond lead to the final products.

Investigation of Electronic Properties and Substituent Effects

Impact of the o-Chlorophenyl Moiety on Dithiolane Ring Conformation and Reactivity

The conformation of the five-membered 1,3-dithiolane ring is a delicate balance of torsional strain and electronic interactions. The ring typically adopts a twisted or envelope conformation. The introduction of a bulky ortho-substituted phenyl group at the C2 position is expected to have a profound impact on the ring's preferred geometry.

The steric hindrance imposed by the ortho-chloro atom likely influences the rotational barrier around the C2-C(aryl) bond, favoring specific orientations of the phenyl ring relative to the dithiolane moiety. This, in turn, would affect the puckering of the dithiolane ring. While specific dihedral angles and conformational energy data for 2-(o-chlorophenyl)-1,3-dithiolane are not available, studies on analogous 2-aryl-1,3-dithianes suggest that the aryl group can exhibit a preference for either an equatorial or axial orientation, depending on the balance of steric and electronic effects. In the absence of specific computational data, a hypothetical data table for different conformers remains speculative.

Hypothetical Conformational Data for 2-(o-Chlorophenyl)-1,3-dithiolane

| Conformer | Dihedral Angle (S1-C2-C(aryl)-C(ortho)) | Relative Energy (kcal/mol) |

| Assumed Stable | Data not available | Data not available |

| Transition State | Data not available | Data not available |

Hyperconjugation and Electron Transfer Phenomena

Hyperconjugation, the interaction of filled orbitals with adjacent empty or partially filled orbitals, plays a significant role in the stability and reactivity of 1,3-dithiolane systems. Specifically, interactions involving the lone pairs of the sulfur atoms (nS) and the antibonding orbitals (σ*) of adjacent bonds are crucial.

The electron-withdrawing nature of the o-chlorophenyl group is expected to influence these hyperconjugative interactions. For instance, the presence of the chlorine atom could modulate the energy of the σ* orbitals within the phenyl ring, affecting potential electron delocalization from the sulfur lone pairs.

Illustrative NBO Analysis Data for a Generic 2-Aryl-1,3-Dithiolane

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| n(S1) | σ(C2-C(aryl)) | Data not available |

| n(S3) | σ(C2-C(aryl)) | Data not available |

| σ(C4-H) | σ(C5-H)* | Data not available |

Applications and Synthetic Utility in Advanced Organic Synthesis

Precursors for the Construction of Diverse Heterocyclic Systems

Beyond its role as a protective group, the 1,3-dithiolane (B1216140) moiety serves as a versatile precursor for synthesizing a variety of heterocyclic compounds, including thiophenes and pyrazoles.

Thiophenes: The synthesis of substituted thiophenes can be achieved through the base-induced ring-opening of functionalized 1,3-dithiolane derivatives. This strategy involves an intramolecular cyclization of a transiently generated thiolate. For instance, certain 2-ylidene-dithiolanes, when treated with a strong base, can undergo a domino reaction. The process begins with the opening of the dithiolane ring to form a butadienyl thiolate, which then cyclizes via an intramolecular nucleophilic substitution to construct the thiophene ring. Another approach involves the sodium hydride-induced ring opening of 2-(1,3-dithiolan-2-ylidene)-4-ynenitriles, which generates a (Z)-1-en-4-yne-1-thiolate intermediate that subsequently undergoes a 5-exo-dig cyclization to yield substituted thiophenes.

Pyrazoles: The dithiolane framework can be incorporated into precursors for pyrazole synthesis. While many examples utilize the closely related 1,3-dithiane, the principle extends to dithiolanes. A regioselective [3+2] cycloaddition reaction between 2-alkynyl-1,3-dithianes and sydnones, mediated by a base, has been shown to produce 1,3,4-trisubstituted pyrazoles in good yields. In this context, the dith

Q & A

What are the standard synthetic routes for preparing 1,3-dithiolane derivatives such as 2-(o-chlorophenyl)-1,3-dithiolane?

A common method involves domino reactions starting from 2-(2-diorganylamino-3,3-dichloro-1-nitroallylidene)-[1,3]dithiolanes. For example, intramolecular cyclization under basic conditions (e.g., DMSO with a base) triggers dithiolane ring-opening followed by an SNi reaction, yielding perfunctionalized thiophenes . This approach achieves high yields (e.g., 92% for a related thiophene derivative) and is efficient for constructing sulfur-containing heterocycles.

How does the reaction mechanism of 1,3-dithiolane derivatives differ in SNi pathways compared to traditional nucleophilic substitutions?

In SNi (substitution nucleophilic internal) mechanisms, the leaving group and nucleophile are part of the same molecule, enabling concerted ring-opening and cyclization . For 2-(o-chlorophenyl)-1,3-dithiolane, the base deprotonates the substrate, generating an anion that attacks the adjacent electrophilic center. This contrasts with SN1/SN2 mechanisms, where nucleophiles and leaving groups are external. Computational studies (e.g., DFT-GIAO methods) can predict transition states and validate experimental outcomes, though discrepancies may arise due to solvent effects or steric hindrance .

What analytical techniques are most effective for characterizing 2-(o-chlorophenyl)-1,3-dithiolane and its intermediates?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR identify structural features (e.g., dithiolane ring protons at δ 3.5–4.5 ppm).

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- HPLC-MS : Used for impurity profiling (e.g., detecting residual o-chlorobenzoic acid anhydride in synthetic batches) .

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives.

How can computational methods resolve contradictions between experimental and theoretical data for chlorinated dithiolanes?

DFT-GIAO calculations with moderate basis sets (e.g., B3LYP/6-31G*) predict NMR chemical shifts and reaction energetics. For example, discrepancies in ¹³C shifts for polychlorinated bornanes were attributed to solvent polarity or conformational flexibility . Advanced workflows combine MD simulations to account for dynamic effects. Researchers should validate computational models against experimental benchmarks before extrapolating to novel derivatives.

What role do 1,3-dithiolane derivatives play in synthesizing functionalized heterocycles?

These compounds act as versatile intermediates for sulfur-rich heterocycles. For instance, base-induced cyclization of 2-(o-chlorophenyl)-1,3-dithiolane generates 3-amino-4-nitrothiophenes, which are precursors to bioactive molecules. The o-chlorophenyl group enhances electron-withdrawing effects, stabilizing reactive intermediates during ring transformations .

How does the stability of 2-(o-chlorophenyl)-1,3-dithiolane vary under acidic vs. basic conditions?

Under basic conditions, dithiolanes undergo ring-opening via nucleophilic attack , forming thiolate intermediates. In acidic media, protonation of sulfur atoms weakens the ring, leading to decomposition into disulfides or thioethers. Stability studies using TGA-DSC and accelerated aging (40°C/75% RH) can quantify degradation kinetics. For safe handling, store the compound in inert atmospheres at ≤4°C .

What safety protocols are recommended for handling 2-(o-chlorophenyl)-1,3-dithiolane?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (R36/37/38) .

- Ventilation : Use fume hoods to avoid inhalation (R20/21/22).

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- First aid : Flush eyes with water for 15 minutes (S26) and seek medical attention for skin contact.

How can researchers identify and mitigate synthetic impurities in 2-(o-chlorophenyl)-1,3-dithiolane batches?

Impurity profiling via HPLC-MS with hybrid ion trap/TOF systems identifies byproducts (e.g., o-chlorobenzoic acid anhydride) . To reduce impurities:

- Optimize reaction time/temperature to minimize side reactions.

- Use preparative HPLC to isolate the target compound from crude mixtures.

- Monitor intermediates with in-situ FTIR or Raman spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.